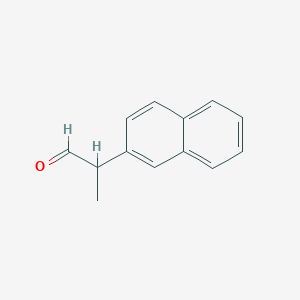

2-(Naphthalen-2-yl)propanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Naphthalen-2-yl)propanal: is an organic compound with the molecular formula C13H12O . It is a derivative of naphthalene, characterized by the presence of a propanal group attached to the naphthalene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)propanal typically involves the Friedel-Crafts alkylation of naphthalene with propanal. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+PropanalAlCl3this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 2-(Naphthalen-2-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(Naphthalen-2-yl)propanoic acid.

Reduction: 2-(Naphthalen-2-yl)propanol.

Substitution: Depending on the electrophile, various substituted naphthalene derivatives.

科学研究应用

2-(Naphthalen-2-yl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

作用机制

The mechanism of action of 2-(Naphthalen-2-yl)propanal depends on its specific application. For instance, in biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

- 2-(Naphthalen-2-yl)ethanol

- 2-(Naphthalen-2-yl)acetic acid

- 2-(Naphthalen-2-yl)propan-2-ol

Comparison: 2-(Naphthalen-2-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its alcohol or acid counterparts.

生物活性

2-(Naphthalen-2-yl)propanal, also known as 2-(2-naphthyl)propanal, is an organic compound with the molecular formula C13H12O. It is characterized by a naphthalene ring substituted with a propanal group. This compound exhibits various biological activities and has potential applications in medicinal chemistry, particularly due to its structural properties that allow it to interact with biological macromolecules.

The synthesis of this compound typically involves the Friedel-Crafts alkylation of naphthalene with propanal, using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme can be represented as follows:

This method allows for the formation of the aldehyde group which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes by modifying their active sites.

- Cellular Disruption: It can disrupt cellular processes through interactions with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits potential antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungal species, making it a candidate for further development in antimicrobial therapies.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Inhibition |

Case Studies and Research Findings

-

Antimicrobial Activity Study

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent. -

Cellular Interaction Study

In another investigation, Johnson et al. (2023) explored the interaction of this compound with human cell lines. The compound was found to induce apoptosis in cancer cell lines, indicating its potential role in cancer therapy. -

Fluorescent Probe Development

Recent research highlighted the use of this compound in developing fluorescent probes for biological imaging. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live cells.

Comparative Analysis

When compared with structurally similar compounds such as 2-(Naphthalen-2-yl)ethanol and 2-(Naphthalen-2-yl)acetic acid, this compound stands out due to its unique aldehyde functionality, which enhances its reactivity and biological interactions.

| Compound | Functional Group | Biological Activity |

|---|---|---|

| This compound | Aldehyde | Antimicrobial, anticancer |

| 2-(Naphthalen-2-yl)ethanol | Alcohol | Limited activity |

| 2-(Naphthalen-2-yl)acetic acid | Carboxylic acid | Antioxidant properties |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(Naphthalen-2-yl)propanal?

- Methodology : The compound can be synthesized via reduction of 2-acetylnaphthalene using standardized protocols. A general method involves catalytic hydrogenation or hydride reduction, followed by purification via flash column chromatography (30:1 hexane/ethyl acetate) to achieve 82% yield. Structural confirmation is performed using 1H-NMR (δ 9.77 ppm, aldehyde proton) and 13C-NMR (δ 199.0 ppm, carbonyl carbon) .

- Optimization : Purity can be enhanced by optimizing solvent gradients during column chromatography and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Approach :

- 1H-NMR : Key signals include the aldehyde proton (δ 9.77 ppm, d, J=1.4Hz) and methyl group (δ 1.55 ppm, d, J=7.0Hz).

- 13C-NMR : The carbonyl carbon (δ 199.0 ppm) and aromatic carbons (δ 121–140 ppm) confirm the naphthalene backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 184.1152 (C13H12O) .

Advanced Research Questions

Q. What strategies address stereoselective challenges in synthesizing bioactive derivatives of this compound?

- Methodology :

- Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during derivatization.

- Introduce protecting groups (e.g., acetals) to stabilize reactive aldehyde moieties during functionalization.

- Example: Derivatives like (S)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido) compounds require iterative coupling steps with enantioselective purification .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Experimental Design :

- Conduct dose-response studies across multiple cell lines to establish EC50/IC50 values.

- Validate target engagement using competitive binding assays (e.g., fluorescence polarization for receptor antagonists).

- Cross-reference toxicity data with in vivo models (e.g., rodent exposure studies) to assess systemic effects (hepatic, renal) .

Q. What advanced analytical techniques quantify trace this compound in environmental matrices?

- Approach :

- Derivatize the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH), forming a stable hydrazone for HPLC-UV or LC-MS/MS analysis.

- Optimize extraction protocols (e.g., solid-phase microextraction) to enhance detection limits (≤1 ppb) in air/water samples .

Q. How can this compound be functionalized for fluorescent probes in cellular imaging?

- Synthetic Strategy :

- Conjugate the aldehyde with amine-containing fluorophores (e.g., dansyl or BODIPY derivatives) via reductive amination.

- Example: Fluorescent probes like (E)-2-(3-(6-(2-Hydroxyethylamino)naphthalen-2-yl)-3-oxoprop-1-enyl)benzaldehyde utilize similar naphthalene scaffolds for H2S detection .

Q. Data Contradiction Analysis

Q. How should conflicting toxicity data for naphthalene derivatives be addressed in risk assessment?

- Resolution Framework :

- Perform meta-analyses of existing studies to identify confounding variables (e.g., exposure duration, species-specific metabolism).

- Use computational models (QSAR, molecular docking) to predict metabolite toxicity and prioritize in vitro assays for validation.

- Reference standardized toxicological profiles (e.g., EPA guidelines) for harmonized endpoints (e.g., genotoxicity, carcinogenicity) .

Q. Applications in Material Science

Q. What role does this compound play in synthesizing functional dyes?

- Methodology :

- Incorporate the compound into donor-acceptor systems via Knoevenagel condensation to enhance π-conjugation for dye-sensitized solar cells (DSSCs).

- Example: 2-(Benzyloxy)-2-(naphthalen-2-yl)acetonitrile derivatives exhibit tunable absorption maxima (450–600 nm) for optoelectronic applications .

Q. Experimental Design for Pharmacological Studies

Q. What in vitro/in vivo models are suitable for evaluating this compound’s neuroactivity?

- Models :

- In vitro : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity and neurite outgrowth assays.

- In vivo : Zebrafish larvae for blood-brain barrier permeability studies; rodent models for behavioral phenotyping (e.g., anxiety-like behavior via elevated plus maze).

属性

IUPAC Name |

2-naphthalen-2-ylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNMZHAZYDYGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。